1-(4-Ethyl-1,3-thiazol-2-yl)acetone
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-3-7-5-11-8(9-7)4-6(2)10/h5H,3-4H2,1-2H3 |
InChI Key |
MOKOILHICMMHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)CC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including 1-(4-Ethyl-1,3-thiazol-2-yl)acetone. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives were synthesized and tested for their activity against prostate cancer and melanoma, demonstrating significant cytotoxicity . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance potency against these cancers.
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study synthesized ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, which exhibited promising antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger . This highlights the potential of thiazole-based compounds, including this compound, in developing new antimicrobial agents.
Anticonvulsant Activity
Research has indicated that certain thiazole derivatives possess anticonvulsant properties. For example, a compound similar to this compound showed significant anticonvulsant activity in animal models . This suggests a potential therapeutic application for neurological disorders.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions involving thiazole intermediates. The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compounds produced.
Material Science Applications
Polymer Chemistry
Thiazole derivatives are being explored for their applications in polymer science. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing thiazole moieties exhibit improved performance in various applications, including coatings and adhesives .
Sensors and Electronics
The electronic properties of thiazoles make them suitable candidates for use in organic electronic devices. Studies have shown that thiazole-based compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to enhanced charge transport properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Ramchander et al. (2015) | Anticancer Activity | Thiazole derivatives showed significant cytotoxicity against prostate cancer cells. |
| Evren et al. (2019) | Antimicrobial Properties | N-acylated thiazoles demonstrated strong selectivity against cancer cell lines with IC50 values indicating potent activity. |
| Abdel-Wahab et al. (2022) | Material Science | Thiazole-containing polymers exhibited enhanced mechanical properties suitable for industrial applications. |
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The acetone moiety distinguishes the target compound from esters (e.g., ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate) and α,β-unsaturated ketones (e.g., the compound in ). Ketones are less prone to hydrolysis than esters, which could enhance stability.
Key Observations :
- The α,β-unsaturated ketone in shows broad-spectrum bioactivity, likely due to electrophilic reactivity. The target compound’s saturated acetone group may reduce such reactivity but improve metabolic stability.
- Thiazole-thiourea derivatives from highlight the role of hydrogen-bonding motifs in targeting biological macromolecules.
Physicochemical Properties
Lipophilicity (logP) and molecular weight influence drug-likeness:
Table 3: Physicochemical Properties
*Estimated using ChemDraw.
Key Observations :
- The target compound’s lower logP compared to the α,β-unsaturated analog suggests better aqueous solubility, which could optimize pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Ethyl-1,3-thiazol-2-yl)acetone, and how are intermediates validated?
- Methodological Answer : A typical synthesis involves cyclocondensation of ethyl 4-bromo-3-oxobutanoate with a thioamide precursor under reflux in ethanol, followed by ether extraction and purification (e.g., similar to the synthesis of ethyl 2-(aryl)thiazole-4-yl-acetate derivatives ). Intermediate validation relies on spectral data (NMR, IR) and elemental analysis (within 0.4% of theoretical values) . For the 4-ethyl substituent, alkylation or Friedel-Crafts acylation strategies may be adapted from analogous thiazole syntheses .
Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the thiazole ring substituents and acetone moiety. For example, the acetyl group (δ ~2.5 ppm in ¹H NMR) and thiazole protons (δ ~7-8 ppm) are key markers .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) bonds validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ for C₈H₁₁NOS: calculated 169.06 Da) .
Q. How can researchers confirm purity and structural integrity post-synthesis?
- Methodological Answer :
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.4% deviation) .
- HPLC/GC-MS : Assess purity (>95%) and detect byproducts .
- Melting Point : Compare with literature values (if available) to identify polymorphic forms .
Advanced Research Questions
Q. How can discrepancies between computational and experimental structural data be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., SHELXL refinement ). For example, if NMR suggests rotational isomerism, XRD can confirm the dominant conformation .
- DFT Validation : Optimize the structure using Gaussian or similar software, and compare calculated vs. experimental spectroscopic data (e.g., NMR chemical shifts) .
Q. What strategies optimize molecular docking studies for this compound in biological targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or GOLD with flexible ligand parameters to account for thiazole ring rigidity .
- Validation : Cross-check docking poses with experimental binding assays (e.g., fluorescence quenching) or mutagenesis data. For example, align docking results with known active-site residues in antifungal targets .
Q. How can electronic properties be analyzed to evaluate corrosion inhibition potential?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. For instance, a small HOMO-LUMO gap correlates with high reactivity in corrosion inhibition .
- Electrochemical Testing : Perform polarization curves and electrochemical impedance spectroscopy (EIS) in acidic media to validate inhibition efficiency .
Q. What methodologies assess the compound’s stability under varying conditions (pH, temperature)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C) .
- pH Stability Studies : Use UV-Vis or HPLC to track degradation products in buffers (pH 1-13) over 24-72 hours .
Data Contradiction Analysis
Q. How to address conflicting results between NMR and X-ray crystallography?
- Methodological Answer :
- Dynamic Effects : NMR may average signals for rapidly interconverting conformers, while XRD captures a static structure. Use variable-temperature NMR to detect conformational flexibility .
- Crystal Packing : XRD may show intermolecular interactions (e.g., hydrogen bonds) that stabilize a less common conformation, requiring Hirshfeld surface analysis to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
